molecular formula C22H25N5O2S B2710403 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 921581-05-7

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2710403
CAS No.: 921581-05-7
M. Wt: 423.54
InChI Key: NUJZSDHLEHYPEO-UHFFFAOYSA-N
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Description

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dihydroimidazo[2,1-c][1,2,4]triazole core, and an ethylphenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The ethoxyphenyl and ethylphenylacetamide groups are then introduced through substitution reactions, often using reagents such as ethyl iodide and ethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ethylamine, ethyl iodide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide apart is its unique combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure combines an imidazo-triazole framework with various functional groups that may enhance its pharmacological properties.

Chemical Structure and Properties

The IUPAC name for the compound is 2-{[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide , with a molecular formula of C21H25N5O3SC_{21}H_{25}N_5O_3S and a molecular weight of approximately 479.5 g/mol. The structure includes:

  • An imidazo-triazole core , known for its diverse biological activities.
  • A sulfanyl group , which may contribute to its reactivity and interaction with biological targets.
  • Ethoxy and ethyl phenyl substituents that may influence solubility and bioactivity.

Anticancer Activity

Research indicates that compounds with similar structural motifs to the target compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Analogous compounds have shown cytotoxic effects against various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7), with GI50 values ranging from 0.74 to 10 μg/mL .

The imidazo-triazole framework is often associated with interactions that inhibit cell proliferation by targeting key pathways involved in cancer growth. This includes:

  • Inhibition of Focal Adhesion Kinase (FAK) : Some derivatives have been studied for their ability to inhibit FAK phosphorylation, a crucial pathway in cancer metastasis .

Antimicrobial Activity

Similar triazole compounds have been reported to possess antimicrobial properties. The compound's potential as an antimicrobial agent could be explored through:

  • Minimum Inhibitory Concentration (MIC) Testing : Compounds in this class have shown activity against various pathogens, suggesting a broad spectrum of antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • The presence of electron-donating groups on the phenyl rings enhances activity.
  • The length and branching of alkyl chains can significantly impact efficacy .

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activities of imidazo-triazole derivatives:

StudyFindings
Ibrahim (2009)Reported anticancer activity of triazole derivatives against various cancer cell lines.
Mermer et al. (2020)Synthesized quinolone-triazole hybrids with significant antibacterial activity against drug-resistant strains .
Barbuceanu et al.Investigated mercapto-triazoles showing potent antibacterial effects against Gram-positive bacteria .

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-3-16-5-7-17(8-6-16)23-20(28)15-30-22-25-24-21-26(13-14-27(21)22)18-9-11-19(12-10-18)29-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJZSDHLEHYPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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